methanamine, N-(1-methylethylidene)-
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Overview
Description
. It is a derivative of methanamine, where the nitrogen atom is bonded to a propan-2-ylidene group. This compound is characterized by its imine functional group, which is a nitrogen atom double-bonded to a carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanamine, N-(1-methylethylidene)- can be synthesized through various methods. One common method involves the reaction of methanamine with acetone under acidic conditions. The reaction proceeds via the formation of an imine intermediate, which is then isolated and purified .
Industrial Production Methods
In industrial settings, the production of methanamine, N-(1-methylethylidene)- typically involves the use of large-scale reactors where methanamine and acetone are combined in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-(1-methylethylidene)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine group can yield primary amines.
Substitution: The imine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted imines or amines depending on the nucleophile used.
Scientific Research Applications
Methanamine, N-(1-methylethylidene)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methanamine, N-(1-methylethylidene)- involves its interaction with various molecular targets. The imine group can act as a nucleophile, participating in reactions with electrophilic species. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Similar Compounds
Methanamine: The parent compound, which lacks the propan-2-ylidene group.
Ethylamine: Similar structure but with an ethyl group instead of a propan-2-ylidene group.
Dimethylamine: Contains two methyl groups attached to the nitrogen atom.
Uniqueness
Methanamine, N-(1-methylethylidene)- is unique due to its imine functional group and the presence of the propan-2-ylidene group.
Properties
CAS No. |
6407-34-7 |
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Molecular Formula |
C4H9N |
Molecular Weight |
71.12 g/mol |
IUPAC Name |
N-methylpropan-2-imine |
InChI |
InChI=1S/C4H9N/c1-4(2)5-3/h1-3H3 |
InChI Key |
GPASKFIFXOCRNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC)C |
Origin of Product |
United States |
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